molecular formula C12H12ClF3N2O3 B2867751 Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate CAS No. 251097-80-0

Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B2867751
CAS No.: 251097-80-0
M. Wt: 324.68
InChI Key: IBSYYQVWIYDOBH-UHFFFAOYSA-N
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Description

Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C12H12ClF3N2O3 and its molecular weight is 324.68. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2O3/c1-21-11(20)9-3-7(19)5-18(9)10-8(13)2-6(4-17-10)12(14,15)16/h2,4,7,9,19H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSYYQVWIYDOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate, with the CAS number 251097-80-0, is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and effects on various biological targets.

  • Molecular Formula : C12H12ClF3N2O3
  • Molecular Weight : 324.69 g/mol
  • IUPAC Name : Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-hydroxy-2-pyrrolidinecarboxylate
  • Physical State : Liquid (at room temperature)

Research indicates that this compound exhibits several biological activities, primarily through enzyme inhibition and interaction with various biochemical pathways. The compound has been evaluated for its potential as an inhibitor of key enzymes involved in metabolic pathways.

Antidiabetic Activity

A study highlighted the compound's inhibitory effects on several enzymes related to diabetes management:

Enzyme IC50 (μM) Standard Comparison
α-glucosidase6.28Acarbose (IC50 = 2.00)
α-amylase4.58Acarbose (IC50 = 1.58)
PTP1B0.91Ursolic Acid (IC50 = 1.35)
DPPH (Antioxidant)2.36Ascorbic Acid (IC50 = 0.85)

These results indicate that the compound exhibits promising antidiabetic properties, particularly as a multitarget agent against α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism and blood glucose regulation .

In Vitro Studies

In vitro assays have shown that this compound can effectively inhibit the activity of enzymes involved in glucose metabolism. The molecular docking studies further support these findings by demonstrating favorable binding interactions with the active sites of these enzymes .

Case Studies and Research Findings

  • Antidiabetic Potential : A detailed investigation into the compound's antidiabetic effects revealed significant inhibitory activity against multiple targets associated with diabetes. The study established a baseline for further animal-based research to confirm these findings in vivo .
  • Safety Profile : Acute toxicity tests conducted on experimental models indicated no adverse behavioral changes or lethality at varying concentrations over a 72-hour observation period, suggesting a favorable safety profile for potential therapeutic applications .
  • Pharmacological Insights : The compound's structural characteristics allow it to interact effectively with biological targets, making it a candidate for further development in drug discovery pipelines aimed at treating metabolic disorders .

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